

# Quantitative Analysis of Retained Austenite in Martensitic Steels: Application Notes and Protocols

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Compound of Interest		
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This document provides detailed application notes and protocols for the quantitative analysis of retained austenite in martensitic steels. Accurate quantification of retained austenite is critical for controlling the mechanical properties, dimensional stability, and performance of steel components. This guide covers the primary methodologies, including X-ray Diffraction (XRD), Electron Backscatter Diffraction (EBSD), and magnetic methods, offering step-by-step protocols and data presentation guidelines.

# Introduction to Retained Austenite in Martensitic Steels

Austenite is a face-centered cubic (FCC) crystal structure of iron that is stable at high temperatures.[1] During the quenching process of heat treatment, the majority of austenite transforms into **martensite**, a hard, body-centered tetragonal (BCT) phase.[2] However, this transformation is often incomplete, leaving a certain amount of untransformed austenite, known as retained austenite, within the martensitic matrix at room temperature.[3][4]

The amount of retained austenite is influenced by several factors, including the steel's chemical composition (especially carbon, nickel, and manganese content), the austenitizing temperature, the cooling rate, and the quenching temperature.[3] The presence of retained austenite can be either beneficial or detrimental depending on the application. It can enhance toughness and



ductility but may also negatively impact hardness, yield strength, and dimensional stability if it transforms to **martensite** under stress or at low temperatures.[4][5] Therefore, its precise quantification is essential for quality control and material development.

# **Quantitative Analysis Methods: A Comparative Overview**

Several techniques are available for the quantitative analysis of retained austenite, each with its own set of advantages and limitations. The three most common methods are X-ray Diffraction (XRD), Electron Backscatter Diffraction (EBSD), and magnetic methods.

Method	Principle	Advantages	Disadvantages
X-ray Diffraction (XRD)	Measurement of the integrated intensities of diffraction peaks from different crystallographic phases.[3]	Non-destructive, standardized (ASTM E975), highly accurate for low concentrations (<1%).[6][7]	Requires random crystallographic orientation, can be affected by carbide interference and grain size.[3][8]
Electron Backscatter Diffraction (EBSD)	Analysis of diffraction patterns of backscattered electrons to identify crystallographic phases and orientations.[9]	High spatial resolution, provides information on morphology and distribution, not affected by texture.[1]	Destructive, requires meticulous and time-consuming sample preparation, analyzes a very small volume.
Magnetic Methods	Measurement of the magnetic response of the material, leveraging the non-magnetic nature of austenite and the ferromagnetic nature of martensite.[6]	Rapid, non- destructive, suitable for in-line testing, minimal sample preparation.[9]	Less accurate than XRD for low concentrations, requires calibration for specific materials and heat treatments.[7][9]



# Experimental Protocols X-ray Diffraction (XRD) Method (based on ASTM E975)

X-ray diffraction is the most widely used and standardized method for the quantitative analysis of retained austenite.[6] The procedure is based on comparing the integrated intensities of diffraction peaks from the austenite and **martensite**/ferrite phases.[3]

#### 3.1.1. Sample Preparation

Proper sample preparation is crucial to avoid introducing plastic deformation, which can transform retained austenite into **martensite**.

- Sectioning: Cut the sample to the desired size using a method that minimizes heat generation, such as wire electrical discharge machining (EDM) or a cooled abrasive cutoff wheel.
- Grinding: Wet grind the surface of the sample using a series of progressively finer silicon carbide papers (e.g., 240, 320, 400, 600 grit). Ensure the sample is kept cool during this process.
- Polishing: Polish the sample using a diamond suspension, typically starting with 6  $\mu$ m and finishing with 1  $\mu$ m.
- Etching (Optional): A light etch with a suitable reagent (e.g., 2% Nital) can be used to remove any final surface deformation. However, for XRD analysis, an un-etched, highly polished surface is often preferred.
- Cleaning: Thoroughly clean the sample with a solvent (e.g., ethanol or acetone) and dry it before placing it in the diffractometer.

#### 3.1.2. XRD Instrument Parameters

The following are typical instrument parameters for retained austenite analysis. These may need to be optimized for your specific instrument and material.

• X-ray Source: Chromium (Cr) Kα radiation is commonly used to minimize fluorescence from iron-based samples.



- Operating Voltage and Current: Typically 30-40 kV and 20-30 mA.
- Scan Range (2θ): A range that covers at least two austenite and two **martensite**/ferrite peaks. For Cr Kα radiation, this is typically from 40° to 140°.
- Scan Type: Continuous scan or step scan.
- Step Size: 0.02° to 0.05°.
- Time per Step: 1 to 5 seconds.
- 3.1.3. Data Acquisition and Analysis (Four-Peak Method)

The four-peak method, as outlined in ASTM E975, is a common approach.[6]

- Peak Selection: Select two prominent, well-separated peaks for austenite (e.g., (200)y and (220)y) and two for martensite/ferrite (e.g., (200)α and (211)α).
- Data Collection: Perform the XRD scan to collect the diffraction pattern.
- Background Subtraction: Subtract the background noise from the diffraction pattern.
- Peak Integration: Determine the integrated intensity (area under the peak) for each of the four selected peaks.
- Calculation of Retained Austenite Volume Fraction: The volume fraction of retained austenite
   (Vy) is calculated using the following formula:

$$Vy = (1 / (1 + G * (I\alpha / Iy)))$$

#### Where:

- Iα is the sum of the integrated intensities of the selected **martensite**/ferrite peaks.
- Iy is the sum of the integrated intensities of the selected austenite peaks.
- G is a factor that depends on the specific diffraction peaks used and the crystal structures
  of the phases. This factor is calculated from the R-values for each peak, which are



theoretical intensity correction factors.

### **Electron Backscatter Diffraction (EBSD) Method**

EBSD provides detailed microstructural information, including the spatial distribution and morphology of retained austenite.

#### 3.2.1. Sample Preparation

EBSD requires a deformation-free and flat surface.

- Sectioning and Mounting: Section the sample as described for XRD and mount it in a conductive resin.
- Grinding and Polishing: Follow the grinding and polishing steps for XRD, but with a final polishing step using a colloidal silica or alumina suspension (e.g., 0.05 μm) for an extended period to achieve a mirror-like, deformation-free surface.
- Final Polish/Etch: A final light polish with a low-concentration diamond suspension or a brief ion milling session can be used to remove any remaining surface deformation.

  Electropolishing is also a highly effective final preparation step.[10]
- Cleaning: Thoroughly clean and dry the sample.

#### 3.2.2. EBSD Instrument Parameters

- Scanning Electron Microscope (SEM) Settings:
  - Accelerating Voltage: 15-20 kV.
  - Probe Current: 1-10 nA.
  - Working Distance: 10-20 mm.
  - Sample Tilt: 70°.
- EBSD Detector Settings:
  - Camera Resolution: Set for a balance between speed and pattern quality.



• Exposure Time: Adjust to achieve a clear diffraction pattern without saturation.

#### 3.2.3. Data Acquisition and Analysis

- Calibration: Calibrate the EBSD system using a standard sample (e.g., single-crystal silicon).
- Area Selection: Select the area of interest on the sample for mapping.
- Phase Definition: Define the crystallographic information for the expected phases (austenite -FCC, martensite/ferrite - BCC/BCT).
- Data Collection: Perform the EBSD scan over the selected area. The system will collect a diffraction pattern at each point in a defined grid.
- Indexing: The EBSD software indexes each diffraction pattern to determine the crystallographic phase and orientation at that point.
- Phase Mapping and Quantification: The software generates a phase map, where different
  colors represent different phases. The volume fraction of retained austenite is then
  calculated as the ratio of the number of points indexed as austenite to the total number of
  indexed points in the map.

### **Magnetic Method**

This method is based on the difference in magnetic properties between the paramagnetic austenite and the ferromagnetic **martensite**.[6]

#### 3.3.1. Sample Preparation

Minimal sample preparation is required. The surface should be clean and free of any contaminants that might affect the magnetic measurement.

#### 3.3.2. Experimental Setup and Calibration

A variety of instruments can be used, such as a Feritscope or a vibrating sample magnetometer (VSM).

Instrument Setup: Follow the manufacturer's instructions for setting up the instrument.



- Calibration: Calibration is a critical step and is specific to the material and its heat treatment.

  [7]
  - Zero Austenite Standard: A standard with a fully martensitic structure (0% retained austenite) of the same steel grade is required. This can often be achieved by cryogenically treating a sample to transform all retained austenite.
  - Calibration Curve: If standards with known retained austenite content are available, a
    calibration curve can be generated by plotting the instrument's reading against the known
    austenite percentage.

#### 3.3.3. Measurement and Calculation

- Measurement: Place the sample in the instrument and take the magnetic reading.
- Calculation: The instrument's software will typically calculate the percentage of the
  ferromagnetic phase. The percentage of retained austenite is then determined by difference.
  For some instruments, the volume fraction of retained austenite (Vy) can be calculated using
  a formula similar to:

#### Where:

- M\_sample is the magnetic saturation of the sample being tested.
- M standard is the magnetic saturation of the zero-austenite standard.

### **Data Presentation**

Quantitative data should be summarized in a clear and structured table to facilitate comparison.

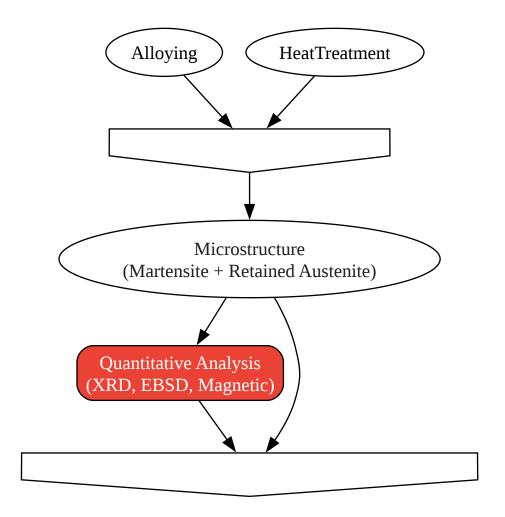


Steel Grade	Austeniti zing Temperat ure (°C)	Quenchin g Medium	Temperin g Temperat ure (°C)	Retained Austenite (%)	Measure ment Method	Referenc e
AISI 4140	850	Oil	200	8.5	XRD	[Fictional Data]
AISI 4140	880	Oil	200	12.2	XRD	[Fictional Data]
52100	840	Oil	180	15.0	Magnetic	[Fictional Data]
52100	840	Oil (Cryo)	180	2.1	Magnetic	[Fictional Data]
4340	860	Water	300	5.3	EBSD	[Fictional Data]

# **Visualizations Signaling Pathways and Workflows**

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